5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
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Description
5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one is a natural product found in Camellia sinensis with data available.
Scientific Research Applications
Structural Analysis and Physical Properties
The structural analysis of a closely related compound, detailed in a study published in Acta Crystallographica Section E, reveals insights into its crystalline form and intramolecular interactions. This study emphasizes the significance of O—H⋯O hydrogen bonds in stabilizing the crystal structure and assigns absolute configuration based on analogous structures, highlighting the importance of such analyses in understanding compound behaviors and applications (Yuzhen Chen et al., 2008).
Solubility Studies
Research on the solubility of sugar and sugar derivatives in ethanol-water solutions sheds light on the compound's solubility characteristics. Understanding these solubility properties is crucial for its potential applications in pharmaceutical formulations and industrial processes. Studies report on how the solubility of similar saccharides changes with temperature and ethanol-water mix ratios, providing a basis for predicting the solubility behavior of our compound of interest (Xingchu Gong et al., 2012).
Vibrational Spectroscopy and Conformational Analysis
A detailed vibrational spectroscopy and conformational study provide insights into the molecule's electronic structure, highlighting the roles of hydrogen bonding and intramolecular interactions. Such analyses are fundamental for designing compounds with specific biological activities or chemical properties (L. Aydın & T. Özpozan, 2020).
Potential Biological Activities and Applications
Research into the potential biological activities of related compounds offers a glimpse into the possible applications of the compound . Studies exploring the synthesis of novel compounds with similar structures and their antibacterial activities suggest that modifications of such compounds could lead to new antibacterial agents. This underlines the importance of structural and functional analyses in drug development and the search for new therapeutics (S. Kumar et al., 2016).
Properties
CAS No. |
131573-90-5 |
---|---|
Molecular Formula |
C32H38O19 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-10-19(38)23(42)25(44)31(46-10)49-27-21(40)17(8-33)48-32(29(27)51-30-24(43)20(39)15(37)9-45-30)50-28-22(41)18-14(36)6-13(35)7-16(18)47-26(28)11-2-4-12(34)5-3-11/h2-7,10,15,17,19-21,23-25,27,29-40,42-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23+,24+,25+,27-,29+,30-,31-,32+/m0/s1 |
InChI Key |
MVXYVHBRCFDZCJ-IRIIMWQRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
melting_point |
194 - 196 °C |
131573-90-5 | |
physical_description |
Solid |
Synonyms |
camelliaside B k-Xyl-Rha-Glu kampferol 3-O-(2-O-xylopyranosyl-6-O-rhamnopyranosyl)glucopyranoside |
Origin of Product |
United States |
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